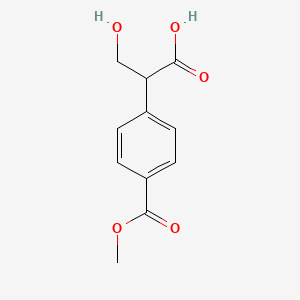

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-

Description

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is a substituted benzeneacetic acid derivative characterized by two functional groups:

- 4-(Methoxycarbonyl): A methoxy ester (–COOCH₃) at the para position of the benzene ring.

- Alpha-(hydroxymethyl): A hydroxymethyl (–CH₂OH) group attached to the alpha carbon of the acetic acid side chain.

Properties

IUPAC Name |

3-hydroxy-2-(4-methoxycarbonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-11(15)8-4-2-7(3-5-8)9(6-12)10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYXXSRIJQBXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methoxymandelic Acid

The precursor 4-methoxymandelic acid is synthesized via Friedel-Crafts alkylation of anisole (4-methoxyphenyl ether) with glyoxalic acid. In a representative procedure:

Methyl Ester Formation

The carboxylic acid group is esterified using methanol under acidic conditions:

-

Reactants : 4-Methoxymandelic acid (1 equiv), methanol (excess), H₂SO₄ (catalytic).

-

Conditions : Reflux for 4–6 hours.

Key Advantage : High selectivity for the methoxycarbonyl group.

Friedel-Crafts Alkylation with Glyoxalic Acid Derivatives

Direct Coupling of Anisole and Glyoxalic Acid

Byproduct Mitigation

Adding polar solvents (e.g., diethylene glycol dimethyl ether) reduces dimerization:

-

Modification : Diethylene glycol dimethyl ether (5 mL) increases 4-methoxymandelic acid yield to 66%.

Limitation : Requires precise temperature control to minimize tar formation.

Asymmetric Cyanohydrin Route

Chiral Cyanohydrin Formation

Hydrolysis to Hydroxymethyl Group

The nitrile intermediate is hydrolyzed under acidic conditions:

-

Reactants : Cyanohydrin (1 equiv), HCl (37%), H₂O.

-

Conditions : 80°C for 5 hours.

Advantage : Enables enantioselective synthesis for pharmaceutical applications.

Enzymatic Oxidation Pathways

Chemoenzymatic Synthesis

Combining chemical and enzymatic steps:

-

Chemical Step : Esterification of 4-methoxybenzaldehyde to methyl ester.

-

Enzymatic Step : PCMH-mediated hydroxylation.

Note : Limited scalability due to enzyme stability issues.

C–H Functionalization of Mandelic Acid Derivatives

Palladium-Catalyzed ortho-Acetoxylation

A modern approach using Pd(OAc)₂:

-

Reactants : Mandelic acid (1 equiv), PhI(OAc)₂ (2 equiv), Pd(OAc)₂ (5 mol%).

-

Conditions : HFIP solvent at 50°C for 24 hours.

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Esterification | 90–95% | Simplicity, high conversion | Requires pre-synthesized mandelic acid |

| Friedel-Crafts Alkylation | 50–66% | One-pot synthesis | Byproduct formation |

| Asymmetric Cyanohydrin | 70–80% | Enantioselectivity | Costly catalysts |

| Enzymatic Oxidation | 65–70% | Green chemistry | Low scalability |

| C–H Functionalization | 75–85% | Atom economy | Requires specialized ligands |

Industrial-Scale Considerations

Cost Efficiency

Friedel-Crafts alkylation is preferred for bulk production due to low catalyst costs.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-2-(4-methoxycarbonylphenyl)propanoic acid.

Reduction: Formation of 3-hydroxy-2-(4-methoxycarbonylphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Inferred from structural analysis.

Key Differences and Implications

Hydrophilicity vs. Lipophilicity: The target compound’s α-hydroxymethyl group introduces polarity, improving water solubility compared to non-hydroxylated analogs like 2-(4-(methoxycarbonyl)phenyl)acetic acid . In contrast, the propargyl-substituted derivative (C₁₇H₁₆O₄) is highly lipophilic, favoring organic solvents .

Acidity :

- The carboxylic acid pKa of the target (~4.1) is slightly higher than 2-(4-(methoxycarbonyl)phenyl)acetic acid (pKa 4.06) due to the electron-donating effect of the hydroxymethyl group .

Synthetic Utility :

- The methyl ester derivative (C₁₀H₁₀O₄) is a common intermediate for further modifications, whereas the target’s hydroxymethyl group may enable conjugation or hydrogen bonding in drug design .

Biological Activity: Compounds with α-hydroxymethyl groups (e.g., scopolamine in ) often exhibit bioactivity due to enhanced interactions with enzymes or receptors .

Biological Activity

Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)- is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- Chemical Formula : C10H12O4

- Molecular Weight : 196.1999 g/mol

- CAS Registry Number : 13305-14-1

The biological activity of benzeneacetic acid derivatives often involves interactions with various biological targets. Research indicates that compounds with similar structures can exhibit significant binding affinities to receptors and enzymes, influencing various physiological processes.

- Antiparasitic Activity : Studies have shown that benzeneacetic acid derivatives can demonstrate antiparasitic properties. For instance, methyl esters of related compounds have been tested against Trypanosoma cruzi and Leishmania species, showing promising results in inhibiting parasitic growth and viability .

- Cytotoxicity : The cytotoxic effects of benzeneacetic acid derivatives have been assessed in various cell lines. Selectivity indices (SI) indicate the potential for therapeutic applications while minimizing toxicity to host cells. For example, some derivatives showed IC50 values below 10 µM against cancer cell lines while maintaining lower toxicity in non-cancerous cells .

Study 1: Antiparasitic Efficacy

A recent study investigated the efficacy of methyl 4-(hydroxymethyl)-2-iodobenzoate, an analogue of benzeneacetic acid, against Leishmania brasiliensis. The compound exhibited an IC50 value of 3.8 µM with a selectivity index of 7.9, indicating strong antiparasitic activity compared to standard treatments .

Study 2: Cytotoxicity Assessment

In another investigation, several benzeneacetic acid derivatives were screened for cytotoxicity against RAW264.7 macrophage cells. The results indicated that while some compounds were potent against cancer cells, they exhibited significantly lower toxicity towards macrophages, suggesting their potential as selective anticancer agents .

Data Table: Biological Activity Summary

| Compound Name | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Methyl 4-(hydroxymethyl)-2-iodobenzoate | Leishmania brasiliensis | 3.8 | 7.9 |

| Benzeneacetic acid derivative A | Trypanosoma cruzi | 4.2 | 6.7 |

| Benzeneacetic acid derivative B | RAW264.7 (macrophages) | >50 | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis can involve esterification or hydrolysis of precursors such as methyl 4-(chloromethyl)benzoate and methanol, as indicated by raw materials listed for related compounds . Optimization should focus on temperature control (e.g., room temperature for stability) and catalyst selection. Characterization via NMR and HPLC is critical to confirm purity and structure, with reference to molecular formula (C10H10O4) and melting point (112–115°C) .

Q. How should researchers characterize this compound’s physicochemical properties?

- Methodological Answer : Key properties include:

- pKa : 4.06 ± 0.10 (predicted), relevant for solubility and ionization in biological assays .

- Stability : Store sealed in dry conditions at room temperature to prevent degradation .

- Spectroscopic Analysis : Use 1H/13C NMR to verify the hydroxymethyl and methoxycarbonyl substituents, supported by NIST-standardized data .

Q. What are the primary challenges in synthesizing derivatives of this compound?

- Methodological Answer : Functionalization at the alpha-hydroxymethyl position requires protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions. Evidence from analogous compounds (e.g., 4-hydroxy derivatives) highlights the need for regioselective catalysis .

Advanced Research Questions

Q. How does Benzeneacetic acid, alpha-(hydroxymethyl)-4-(methoxycarbonyl)-, modulate p53-dependent pathways in silica-induced epithelial-mesenchymal transition (EMT)?

- Methodological Answer : Transcriptomic and metabolomic profiling in human bronchial epithelial cells (HBEs) reveals that the compound attenuates EMT by stabilizing p53, reducing fibrotic markers like vimentin and α-SMA. Experimental design should include:

- Omics Integration : RNA-seq to identify p53-regulated genes (e.g., ALDH3, feaB) and LC-MS for phenylalanine metabolism intermediates .

- Validation : siRNA knockdown of p53 to confirm mechanistic dependency .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in anti-inflammatory vs. pro-fibrotic effects may arise from concentration-dependent responses or cell-type specificity. Researchers should:

- Dose-Response Studies : Test concentrations from 1–100 µM in primary vs. immortalized cells.

- Pathway Enrichment Analysis : Use KEGG or Reactome databases to map context-dependent interactions .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

- Methodological Answer : Modifications at the 4-methoxycarbonyl group (e.g., replacing methyl ester with ethyl or benzyl esters) impact bioavailability and target affinity. SAR studies should leverage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.